Octahydro-1h-isoindol-1-one

Vue d'ensemble

Description

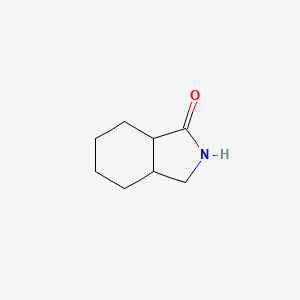

Octahydro-1H-isoindol-1-one is a chemical compound with the molecular weight of 139.2 . It is also known by its IUPAC name, octahydro-5H-isoindol-5-one .

Synthesis Analysis

The synthesis of compounds similar to Octahydro-1H-isoindol-1-one, such as Dibenzo[e,g]isoindol-1-ones, has been developed . The synthesis involved tetramic acid sulfonates and different aryl groups were introduced at C4 of the heterocyclic ring via Suzuki−Miyaura cross-coupling reactions .Molecular Structure Analysis

Octahydro-1H-isoindol-1-one contains a total of 24 bonds; 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to Octahydro-1H-isoindol-1-one include mild Scholl-type oxidative cyclizations mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) . The oxidative cyclization required at least two methoxy groups distributed in the aromatic rings, at least one of which had to be located para to the site of the cyclization .Physical And Chemical Properties Analysis

Octahydro-1H-isoindol-1-one has a molecular weight of 139.2 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Quantitative Analysis and Synthesis

- Octahydro-1H-indole-2-carboxylic acid, closely related to Octahydro-1h-isoindol-1-one, is crucial for synthesizing drugs like Perindopril and Trandolapril. A method using reverse phase HPLC has been developed for its quantitative determination, proving essential for drug quality control (Vali et al., 2012).

Structural Analysis

- Studies on the crystal structure of related compounds reveal important insights into their molecular configurations, which are crucial for understanding their chemical behavior and potential applications (Shang et al., 2012).

Chemical Synthesis and Reactions

- A novel method combines aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction, creating an aza-tricyclic BCE core, which has potential applications in synthesizing complex organic compounds (Gouse et al., 2019).

- The study on hydrogenation and dehydrogenation of 1-methylindole (related to Octahydro-1h-isoindol-1-one) opens avenues for hydrogen storage applications, showcasing the compound's potential in energy storage (Yang et al., 2018).

Isoindole Derivatives Synthesis

- Research on synthesizing various isoindole derivatives demonstrates their potential in creating biologically active compounds, hinting at their importance in medicinal chemistry and material science (Sato et al., 1988).

- Ruthenium(II)-catalyzed cyclization of benzimidates with alkenes to synthesize 1H-Isoindoles, which can be further converted into other nitrogen-containing heterocycles, shows their versatility in organic synthesis (Manikandan et al., 2017).

Biological Activities and Applications

- Synthesis of azatricyclodiones and octahydro-benzo[f]isoindoles, followed by their antimicrobial evaluation, demonstrates their potential in developing new antimicrobial agents (Saxena et al., 2008).

Mécanisme D'action

Target of Action

Octahydro-1h-isoindol-1-one is a complex organic compound It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that Octahydro-1h-isoindol-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities are typically the result of the compound interacting with its targets and causing changes in cellular processes.

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that Octahydro-1h-isoindol-1-one may also interact with and influence various biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that Octahydro-1h-isoindol-1-one may also have a range of effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

The future directions for Octahydro-1H-isoindol-1-one and similar compounds could involve further exploration of their synthesis and potential applications. For example, Dibenzo[e,g]isoindol-1-ones, which are simplified benzenoid analogues of biological indolo[2,3-a]-pyrrolo[3,4-c]carbazol-5-ones (indolocarbazoles), have demonstrated a wide range of biological activity . This suggests potential future directions in the development of these compounds for various applications.

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYNCKNIVHDOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909213 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10479-68-2, 2555-11-5 | |

| Record name | cis-Octahydro-1H-isoindol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC338089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-octahydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.